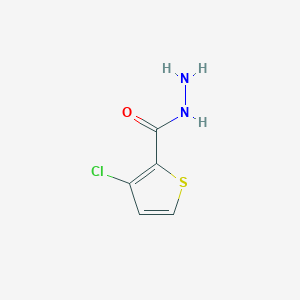

3-Chlorothiophene-2-carbohydrazide

Overview

Description

The compound 3-Chlorothiophene-2-carbohydrazide is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. It is a part of a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science. The chloro and carbohydrazide groups on the thiophene ring influence the chemical reactivity and physical properties of the compound, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of derivatives of 3-Chlorothiophene-2-carbohydrazide involves the reaction of substituted benzaldehydes with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide is achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with the acid hydrazide in the presence of glacial acetic acid in ethanol . Similarly, another derivative, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, is synthesized using 2-hydroxy-4-pentadecylbenzaldehyde under comparable conditions .

Molecular Structure Analysis

The molecular structure of these compounds is confirmed through various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) both ^1H and ^13C, and mass spectrometry. These methods provide detailed information about the molecular framework and the nature of the substituents attached to the thiophene ring. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide, a related compound, was elucidated using single-crystal X-ray diffraction, which revealed its crystallization in the monoclinic system and the presence of intermolecular hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The reactivity of 3-Chlorothiophene-2-carbohydrazide derivatives allows for further chemical transformations. For instance, the reaction of 3-chloro-1-benzothiophene-2-carbohydrazide with isothiocyanates leads to the formation of various heterocyclic compounds, such as thioxotetrahydropyrimidines, 1,3,4-thiadiazoles, thiazolidines, 1,3,4-oxadiazoles, triazoles, and thiazolylidenes. These reactions are typically characterized by their high yields and the formation of compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chlorothiophene-2-carbohydrazide derivatives are influenced by the nature of the substituents on the thiophene ring. These properties include solubility, melting point, and stability, which are essential for their practical applications. The presence of the chloro group and the carbohydrazide moiety can also affect the compound's ability to form hydrogen bonds and engage in π-π interactions, which are crucial for the assembly of supramolecular structures .

Scientific Research Applications

Application 1: Organic Chemistry

- Scientific Field: Organic Chemistry

- Summary of the Application: 3-Chlorothiophene-2-carbohydrazide is used as a building block in the synthesis of various organic compounds . It’s particularly useful in the creation of hydrazide derivatives .

- Methods of Application: The compound was synthesized by refluxing in methanol a mixture of 3-chlorothiophene-2-carbohydrazide and 2-fluorobenzaldehyde along with a catalytic amount of acetic acid for 3 hours .

- Results or Outcomes: The reaction resulted in the formation of a hydrazide derivative with an azomethine N C double bond length of 1.272 (2) A˚ .

Application 2: Biochemistry

- Scientific Field: Biochemistry

- Summary of the Application: 3-Chlorothiophene-2-carbohydrazide is used in the formation of metal complexes with Co (II), Ni (II), Cu (II), and Zn (II) . These complexes are then used in the electrochemical detection of biomolecules .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes of this application were not detailed in the source .

Safety And Hazards

Future Directions

While specific future directions for 3-Chlorothiophene-2-carbohydrazide were not found in the search results, carbohydrazide and its derivatives have been used in a variety of applications, including as oxygen scavengers, curing agents for epoxide-type resins, and in the synthesis of energetic coordination compounds . This suggests potential future directions for the use of 3-Chlorothiophene-2-carbohydrazide in similar applications.

properties

IUPAC Name |

3-chlorothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKAVMIGFGQYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorothiophene-2-carbohydrazide | |

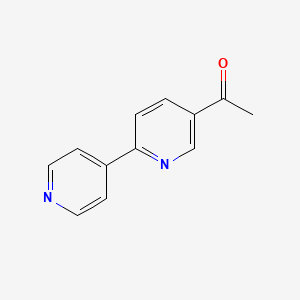

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.